![molecular formula C14H10BrN B13989035 6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13989035.png)
6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Bromomethyl)-[1,1’-biphenyl]-3-carbonitrile is an organic compound with the molecular formula C14H10BrN It is a derivative of biphenyl, where a bromomethyl group is attached to the 6th position and a carbonitrile group is attached to the 3rd position of the biphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-[1,1’-biphenyl]-3-carbonitrile typically involves the bromination of a suitable biphenyl precursor. One common method involves the bromination of 6-methyl-[1,1’-biphenyl]-3-carbonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through recrystallization or column chromatography.
化学反応の分析
Types of Reactions
6-(Bromomethyl)-[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carbonitrile group can be reduced to an amine or an aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines or aldehydes.
科学的研究の応用
6-(Bromomethyl)-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Biological Studies: It is used as a probe or reagent in biochemical assays and studies.
作用機序
The mechanism of action of 6-(Bromomethyl)-[1,1’-biphenyl]-3-carbonitrile depends on the specific reaction or application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation and reduction reactions, the functional groups undergo changes in oxidation states, leading to the formation of new products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
4,4’-Bis(bromomethyl)biphenyl: Similar structure but with bromomethyl groups at the 4th positions.
2,2’-Bis(bromomethyl)biphenyl: Bromomethyl groups at the 2nd positions.
4,4’-Bis(chloromethyl)biphenyl: Chloromethyl groups instead of bromomethyl groups.
Uniqueness
6-(Bromomethyl)-[1,1’-biphenyl]-3-carbonitrile is unique due to the specific positioning of the bromomethyl and carbonitrile groups, which can influence its reactivity and applications. The presence of both electron-withdrawing and electron-donating groups on the biphenyl ring can lead to unique chemical properties and reactivity patterns.
特性
分子式 |
C14H10BrN |
|---|---|
分子量 |
272.14 g/mol |
IUPAC名 |
4-(bromomethyl)-3-phenylbenzonitrile |
InChI |
InChI=1S/C14H10BrN/c15-9-13-7-6-11(10-16)8-14(13)12-4-2-1-3-5-12/h1-8H,9H2 |
InChIキー |
ADWIJDYHQXWGNF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C#N)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


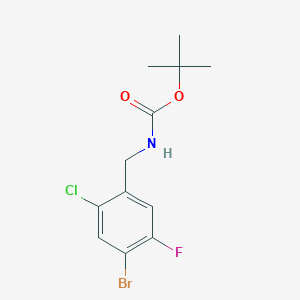

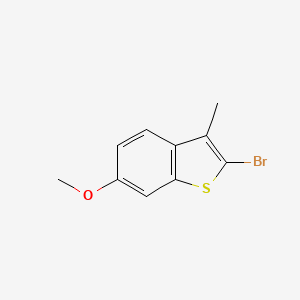
![5-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanylmethyl]-1H-pyrimidine-2,4-dione](/img/structure/B13988980.png)
![Ethyl 8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13988985.png)
![6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine](/img/structure/B13988993.png)
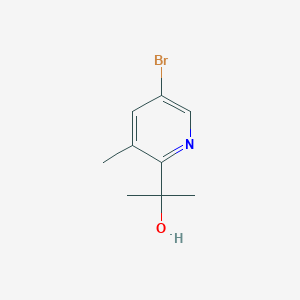

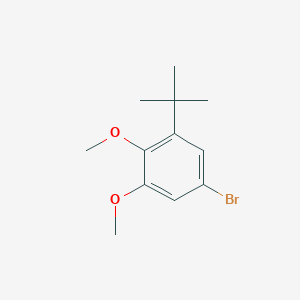
![2-Thiazolamine, 4-chloro-5-[[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B13989020.png)
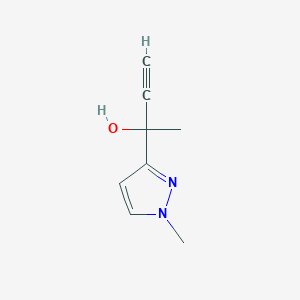
![6-Chloro-3-iodo-2,7-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13989023.png)
![1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one](/img/structure/B13989037.png)
![2,2,2-Trifluoro-N-(4-fluorophenyl)-N-[2-(2,2,2-trifluoroacetamido)ethyl]acetamide](/img/structure/B13989046.png)
